molecular formula C17H12N4OS B14469867 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- CAS No. 68142-70-1

4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-

Cat. No.: B14469867
CAS No.: 68142-70-1
M. Wt: 320.4 g/mol
InChI Key: PGLZQSKRVACWSR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- is a heterocyclic compound that combines the structural features of quinazolinone and thiadiazole. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety imparts significant pharmacological properties, while the thiadiazole ring enhances the compound’s stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with 2-phenyl-5-methyl-1,3,4-thiadiazole-2-thiol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties. It has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with enhanced properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as carbonic anhydrase and topoisomerase, which are involved in critical cellular processes.

    Pathways Involved: It interferes with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- stands out due to its combined structural features of quinazolinone and thiadiazole, which confer enhanced stability and bioactivity. Its unique ability to target multiple molecular pathways makes it a promising candidate for therapeutic applications .

Properties

CAS No.

68142-70-1

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

IUPAC Name

3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C17H12N4OS/c1-11-19-20-17(23-11)21-15(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)16(21)22/h2-10H,1H3

InChI Key

PGLZQSKRVACWSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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